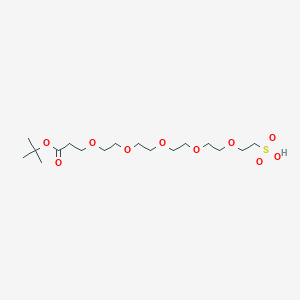

t-Butoxycarbonyl-PEG5-sulfonic acid

Vue d'ensemble

Description

t-Butoxycarbonyl-PEG5-sulfonic acid is a polyethylene glycol (PEG) linker that contains a t-butyl protecting group and a sulfonic acid moiety. The t-butyl group can be deprotected under acidic conditions, while the sulfonic acid group can participate in various chemical reactions such as esterification, halogenation, and replacement reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of t-Butoxycarbonyl-PEG5-sulfonic acid typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.

Sulfonation: The sulfonic acid moiety is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to achieve high purity levels.

Quality Control: Analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to ensure the compound meets the required specifications

Analyse Des Réactions Chimiques

Boc Deprotection Reactions

The Boc group is acid-labile and can be selectively removed under acidic conditions to yield a free amine. This reaction is critical for subsequent functionalization.

Mechanistic Insights :

-

Boc deprotection proceeds via protonation of the carbamate oxygen, generating a tert-butyl cation intermediate .

-

Scavengers (e.g., anisole) minimize alkylation side reactions by trapping the tert-butyl cation .

Sulfonic Acid Reactivity

The sulfonic acid group participates in nucleophilic substitution and esterification reactions, enabling covalent modifications.

Key Observations :

-

The PEG5 spacer enhances aqueous solubility (logP = -0.8), facilitating reactions in polar solvents .

-

Sulfonic acid derivatives exhibit stability up to 50°C in aqueous media (pH 2–9) .

Orthogonal Functionalization Strategies

Sequential Boc deprotection and sulfonic acid derivatization enable modular synthesis:

-

Boc Removal :

-

Sulfonic Acid Activation :

-

Conjugation :

Stability and Handling

Applications De Recherche Scientifique

Drug Delivery Systems

t-Butoxycarbonyl-PEG5-sulfonic acid plays a crucial role in drug delivery by improving the solubility and stability of therapeutic agents. Its hydrophilic nature increases the bioavailability of drugs, making it an essential component in the formulation of injectable and oral medications. Studies have shown that PEGylated compounds exhibit enhanced pharmacokinetic profiles, reducing immunogenicity and prolonging circulation time in the bloodstream .

Bioconjugation

The compound is utilized in bioconjugation processes to modify biomolecules such as proteins and peptides. This modification enhances their solubility and stability, allowing for site-specific labeling and functionalization necessary for diagnostic and therapeutic applications. For instance, PEGylation has been reported to improve the efficacy of antibody-drug conjugates by providing a stealth effect that reduces clearance by the immune system .

Nanotechnology

In nanotechnology, this compound is employed to functionalize nanoparticles, improving their dispersion and stability in aqueous environments. This application is critical for developing drug delivery vehicles that can effectively target specific tissues or cells. The sulfonic acid group facilitates strong interactions with biological membranes, enhancing cellular uptake .

Material Science

The compound is also applied in polymer chemistry to enhance the properties of materials. By incorporating this compound into polymers, researchers can achieve increased hydrophilicity and specific functionalities tailored for various applications such as coatings and films. These modifications can lead to improved adhesion, chemical resistance, and overall performance of materials .

Environmental Applications

In environmental science, this compound is utilized in water treatment processes. Its ability to modify surfaces allows for the creation of functionalized materials capable of removing contaminants from water sources. This application highlights the compound's versatility beyond traditional chemical uses .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that a drug conjugated with this compound exhibited significantly improved solubility compared to its non-PEGylated counterpart. The research indicated a marked increase in therapeutic efficacy due to enhanced bioavailability, showcasing its potential in clinical applications .

Case Study 2: Nanoparticle Functionalization

In another investigation, nanoparticles modified with this compound were tested for targeted drug delivery in cancer therapy. The results showed that these nanoparticles had better stability and targeted delivery capabilities compared to unmodified nanoparticles, leading to improved therapeutic outcomes in preclinical models .

Mécanisme D'action

The mechanism of action of t-Butoxycarbonyl-PEG5-sulfonic acid involves its ability to act as a linker or modifier in various chemical and biological systems. The t-butyl protecting group can be removed under acidic conditions, exposing the sulfonic acid group, which can then participate in further chemical reactions. The PEG chain enhances the solubility and biocompatibility of the compound, making it suitable for use in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- t-Butoxycarbonyl-PEG4-sulfonic acid

- t-Butoxycarbonyl-PEG6-sulfonic acid

- Methoxy-PEG5-sulfonic acid

Uniqueness

t-Butoxycarbonyl-PEG5-sulfonic acid is unique due to its specific PEG chain length (PEG5), which provides an optimal balance between solubility and reactivity. The presence of the t-butyl protecting group allows for controlled deprotection and subsequent reactions, making it a versatile compound in various applications .

Activité Biologique

t-Butoxycarbonyl-PEG5-sulfonic acid is a specialized polyethylene glycol (PEG) compound that incorporates a t-butyl protecting group and a sulfonic acid moiety. This compound is notable for its applications in drug delivery systems, enhancing the solubility and stability of various therapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- PEG Chain Length : PEG5, which optimizes solubility and reactivity.

- Functional Groups : A t-butyl protecting group that can be removed under acidic conditions and a sulfonic acid group that participates in various chemical reactions.

This unique combination allows for versatile applications in both chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to undergo deprotection and facilitate chemical reactions:

- Deprotection : The t-butyl group can be removed in acidic environments, exposing the sulfonic acid group for further reactions.

- Chemical Reactivity : The sulfonic acid moiety can engage in:

- Esterification with alcohols.

- Halogenation using agents like thionyl chloride.

- Replacement Reactions with nucleophiles such as amines.

Drug Delivery Systems

This compound is utilized in drug delivery systems due to its hydrophilic nature, which enhances the solubility of hydrophobic drugs. Its PEG component helps in:

- Improving Pharmacokinetics : By increasing circulation time and reducing renal clearance.

- Targeted Delivery : Modifying biomolecules for specific targeting, thus improving therapeutic efficacy .

Case Studies

Several studies have demonstrated the effectiveness of PEG-based compounds in drug delivery:

- Nanoparticle Formulations : Research has shown that nanoparticles incorporating PEG derivatives can enhance the delivery of small interfering RNA (siRNA) for gene silencing in cancer therapy. These formulations exhibited improved cellular uptake and reduced toxicity compared to non-PEGylated counterparts .

- Tumor Xenograft Models : In vivo studies using tumor xenograft models indicated that PEGylated compounds significantly reduced tumor growth when used to deliver therapeutic agents like siRNA targeting epidermal growth factor receptor (EGFR) .

Comparative Analysis with Similar Compounds

| Compound Name | PEG Chain Length | Unique Features |

|---|---|---|

| t-Butoxycarbonyl-PEG4-sulfonic acid | PEG4 | Shorter chain may reduce solubility |

| t-Butoxycarbonyl-PEG6-sulfonic acid | PEG6 | Longer chain may enhance solubility but reduce reactivity |

| Methoxy-PEG5-sulfonic acid | PEG5 | Lacks the t-butyl protecting group |

This compound stands out due to its optimal balance between solubility and reactivity, making it particularly useful in complex synthesis processes and drug delivery applications.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMKLAIQHSRPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901137938 | |

| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-28-6 | |

| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.